sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a cyclopropyl group, a methyl group, and a carboxylate group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with cyclopropylmethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of triazole derivatives with different functional groups.
Scientific Research Applications
Sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.
Mechanism of Action
The mechanism of action of sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes such as cytochrome P450, which are involved in the metabolism of various substrates. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the function of metalloproteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate: Similar structure but with the carboxylate group at a different position on the triazole ring.
Methyl-1H-1,2,4-triazole-3-carboxylate: Lacks the sodium ion and cyclopropyl group, but shares the triazole and carboxylate functionalities.
1,2,3-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit distinct chemical properties.
Uniqueness
Sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2624137-74-0 |
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Molecular Formula |
C7H8N3NaO2 |
Molecular Weight |
189.1 |
Purity |
95 |
Origin of Product |
United States |
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